2-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(4-Chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole-3-carboxamide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications, including:
Pharmaceuticals: The compound is used as a scaffold in the development of new drugs with potential antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Agrochemicals: It is used in the synthesis of agrochemical agents with herbicidal and pesticidal properties.
Materials Science: The compound is employed in the development of new materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit specific enzymes or receptors, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide can be compared with other similar compounds such as:
Fluconazole: A well-known antifungal agent containing the 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing the 1,2,4-triazole ring.
The uniqueness of 2-(4-chlorophenyl)-N~1~-(1H-1,2,4-triazol-3-yl)acetamide lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C10H9ClN4O |
---|---|
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-7(2-4-8)5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
InChI Key |
ABJIXICKGLYNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=NN2)Cl |
Origin of Product |
United States |
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